1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-14-7-9-24(10-8-14)20(25)13-29-19-6-5-16(22-23-19)15-11-17(26-2)21(28-4)18(12-15)27-3/h5-6,11-12,14H,7-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFPUKQMPLGKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by the introduction of the trimethoxyphenyl group. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyridazine Ring: This step may involve the condensation of hydrazine with suitable diketones or other precursors.
Introduction of Trimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogs identified in the evidence:
Structural and Functional Analysis
Core Heterocycles :
- The target compound’s pyridazine ring contrasts with the pyrimidine () or pyrazole () systems in analogs. Pyridazine’s electron-deficient nature may enhance π-π stacking with aromatic residues in enzyme active sites .
- Piperidine (target compound) vs. piperazine (): Piperidine’s reduced basicity compared to piperazine could lower off-target interactions with cationic targets .
- Substituent Effects: The 3,4,5-trimethoxyphenyl group (target compound, ) is associated with tubulin-binding activity, while substituents like chloro () or trifluoromethyl () may improve metabolic stability . Sulfanyl vs.
- Ethanone Bridge: The ethanone motif (common to all compounds) provides rigidity and planar geometry, facilitating interactions with hydrophobic enzyme pockets. Derivatives with extended chains (e.g., butanone in ) may alter binding kinetics .
Hydrogen Bonding and Crystallography
The target compound’s sulfanyl and pyridazinyl groups likely participate in hydrogen-bonding networks, as described in graph set analysis (). Such interactions could stabilize crystal packing or ligand-receptor complexes. SHELX software (), widely used for small-molecule crystallography, may resolve these interactions if X-ray data is available.
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings related to its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The structure of the compound can be broken down as follows:
- Piperidine moiety : Contributes to the compound's interaction with biological targets.
- Pyridazine ring : Known for its role in various pharmacological activities.
- Trimethoxyphenyl group : Enhances lipophilicity and may increase bioavailability.
Anticancer Activity
Research indicates that derivatives of the piperidine and pyridazine structures exhibit significant anticancer properties. For instance:
- In vitro studies : The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia). Results showed that it induced apoptosis in a concentration-dependent manner, with IC50 values indicating potent antiproliferative effects (IC50 < 10 µM) against these cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | <10 | Induction of apoptosis |
| L1210 | <10 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrated notable antimicrobial effects. In a study evaluating various synthesized compounds, it was found that specific derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by modulating mitochondrial membrane potential and activating caspases .
- Cell Cycle Arrest : It affects the phosphorylation state of cyclins and CDKs, leading to cell cycle disruption .
- Antioxidant Properties : The trimethoxyphenyl group may contribute to free radical scavenging activity, enhancing its therapeutic profile against oxidative stress-related diseases.
Case Studies
A recent study explored the pharmacological effects of this compound in vivo using murine models. The results indicated:
- Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to controls.
- Safety Profile : No significant toxicity was observed at therapeutic doses, suggesting a favorable safety margin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
